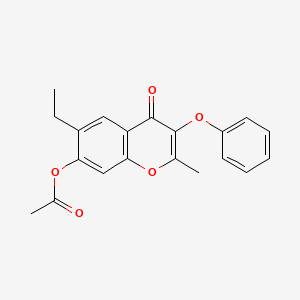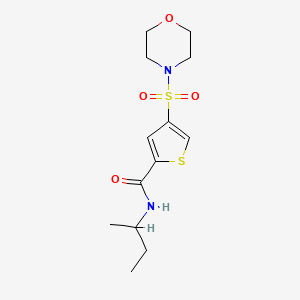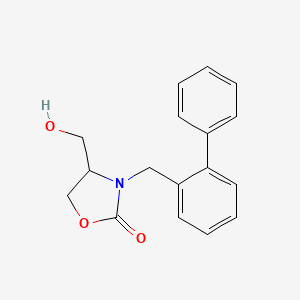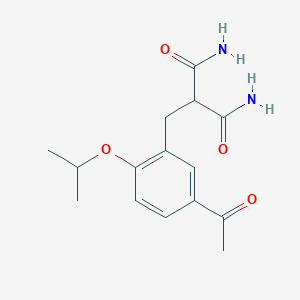
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with various applications in scientific research. It is also known as Coumarin 151 or Ethyl 2-methyl-4-oxo-3-phenoxy-6-(2-oxopropyl)-4H-chromene-7-carboxylate. This compound belongs to the class of coumarin derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate has been utilized in the synthesis of various novel compounds, characterized by techniques like IR, NMR, and mass spectral studies. These synthesized compounds were evaluated for their antibacterial and antifungal activities, suggesting potential in antimicrobial research (Jyothi et al., 2017).
Antimicrobial Activity
- Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. This includes research on novel coumarin derivatives with significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).
Chemical Structure and Analysis
- Detailed chemical structure and analysis of related compounds, including ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, have been conducted using methods like single crystal X-ray diffraction studies. These studies contribute to a deeper understanding of the molecular structures and intermolecular interactions of such compounds (M. Jyothi et al., 2017).
Antioxidative and Anti-inflammatory Properties
- Compounds derived from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have shown antioxidative and anti-inflammatory properties. A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia indicated significant antioxidative activity and inhibition of pro-inflammatory enzymes (Makkar & Chakraborty, 2018).
Application in Organic Synthesis
- The compound has been used in various organic reactions and syntheses, highlighting its versatility in organic chemistry. This includes its role in the synthesis of chromone-pyrimidine coupled derivatives and thiazolidin-4-ones, which demonstrates its utility in creating a wide range of chemical entities for further exploration (Tiwari et al., 2018).
Molecular Dynamics and Imaging Studies
- Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate and similar compounds have been synthesized as fluorescent probes for membrane and cell dynamics studies, indicating its potential in biological imaging and molecular dynamics research (García-Beltrán et al., 2014).
Cardioprotective Effects
- Derivatives of 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate have shown potential cardioprotective effects. A study involving (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protective effects against cardiac remodeling in myocardial infarction models (Emna et al., 2020).
Propiedades
IUPAC Name |
(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-14-10-16-18(11-17(14)24-13(3)21)23-12(2)20(19(16)22)25-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYBYFBOOULAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)



![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)


